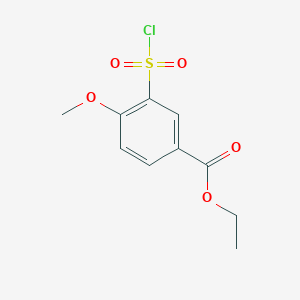
Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate
Cat. No. B2973163
Key on ui cas rn:
262589-79-7
M. Wt: 278.7
InChI Key: RMXGNRJELOOOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06432988B1
Procedure details


A solution of ethyl 4-methoxybenzoate (10.25 g, 57 mmol) in CCl4 (40 ml) is cooled to −15° C. and treated dropwise with chlorosulfonic acid (10.4 ml, 156 mmol) in the course of 15 min, the temperature rising to −10° C. After addition is complete, the reaction mixture is warmed to RT with stirring in the course of 30 min and then stirred at 40-50° C. for 1.5 h. The heating is removed and the reaction mixture is stirred at RT in a gentle stream of argon for 64 h to complete the chlorination. The reaction mixture is added to a suspension of ice (25 g) in CCl4 (50 ml) with ice-cooling and vigorous stirring. It is stirred vigorously for 3 min. The organic phase is separated off and the aqueous phase is extracted 3 times with further CH2Cl2 (150 ml). The combined organic extracts are washed with saturated NaCl solution, dried over Na2SO4 sicc. and concentrated: a crystalline, white residue of a mixture of ester and free acid in the ratio 1:1 remains, which is dried on an oil pump, yield 6.7 g (42%)



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][CH:4]=1.[Cl:14][S:15](O)(=[O:17])=[O:16]>C(Cl)(Cl)(Cl)Cl>[Cl:14][S:15]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][C:3]=1[O:2][CH3:1])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:17])=[O:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.25 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(=O)OCC)C=C1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring in the course of 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rising to −10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 40-50° C. for 1.5 h
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The heating is removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture is stirred at RT in a gentle stream of argon for 64 h
|
|
Duration
|
64 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is added to a suspension of ice (25 g) in CCl4 (50 ml) with ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
It is stirred vigorously for 3 min
|
|
Duration
|
3 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted 3 times with further CH2Cl2 (150 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts are washed with saturated NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4 sicc
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
and concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a crystalline, white residue of a mixture of ester and free acid in the ratio 1:1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which is dried on an oil pump, yield 6.7 g (42%)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)OCC)C=CC1OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
